molecular formula C10H9FN2O2 B1306545 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid CAS No. 82138-57-6

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid

Cat. No.: B1306545
CAS No.: 82138-57-6
M. Wt: 208.19 g/mol
InChI Key: BKAQRRKGTFCGHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction using propanoic anhydride or propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed on the benzimidazole ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methoxy-1H-benzimidazol-2-YL)propanoic acid: Similar structure but with a methoxy group instead of a fluorine atom.

    3-(1H-Benzimidazol-1-YL)propanoic acid: Lacks the fluorine atom, resulting in different chemical properties.

    2-(1H-Benzimidazol-1-YL)propanoic acid: Similar structure but with the propanoic acid side chain attached at a different position.

Uniqueness

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAQRRKGTFCGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390146
Record name 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82138-57-6
Record name 6-Fluoro-1H-benzimidazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82138-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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